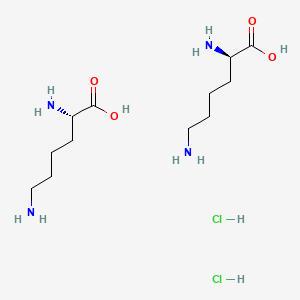
Diisopentyl succinate
Overview
Description
Diisopentyl succinate, also known as Diisoamyl succinate or Succinic acid diisopentyl ester, is a chemical compound with the molecular formula C₁₄H₂₆O₄ . It has a molecular weight of 258.35 .
Molecular Structure Analysis
The this compound molecule contains a total of 43 bond(s). There are 17 non-H bond(s), 2 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.35 . More detailed physical and chemical properties are not directly available in the retrieved data.Scientific Research Applications
Metabolic and Respiratory Effects
- Respiration and Metabolism in Tissues: Succinate, a component related to diisopentyl succinate, significantly enhances oxygen consumption in various mammalian tissues. This is particularly notable under low oxygen tensions, which are characteristic of circulatory shock. This indicates potential applications in managing tissue respiration and metabolism under specific physiological stress conditions (Furchgott & Shorr, 1948).
Role in Tumorigenesis
- Succinate in Cancer Biology: Studies have identified an unexpected role of succinate, closely related to this compound, in tumorigenesis. It acts beyond its metabolic functions, potentially serving as an inflammatory signal or a carcinogenic initiator. This new understanding of succinate's role suggests implications for its use in cancer research and therapy (Zhao, Mu, & You, 2017).
Influence on Adiposity and Metabolic Traits
- Regulation of Energy Metabolism: Succinate levels are inversely associated with adiposity and metabolic traits. This suggests its role in the regulation of energy metabolism and activation of brown adipose tissue, highlighting potential applications in studying metabolic disorders and energy regulation (Vasan et al., 2019).
Applications in Material Science
- Polyurethane Production: Diisocyanates derived from succinic anhydride, a compound similar to this compound, are used to produce polyurethanes with high thermal stability and specific morphologies. This has applications in material science and the development of biobased materials (Zenner, Xia, Chen, & Kessler, 2013).
Agricultural Applications
- Impact on Soil Microbial Community: Compounds like diisobutyl succinate, structurally related to this compound, significantly influence the microbial community in soil. This highlights potential applications in understanding soil ecology and enhancing agricultural practices (Li, Ying, Zhao, & Ding, 2014).
Immunological and Therapeutic Aspects
- Succinate in Immune Response and Inflammation: As an immune system regulator, succinate, a compound related to this compound, has emerged as a crucial intermediary in inflammation and immune responses. Understanding its role could lead to new therapeutic approaches for inflammatory diseases and immune system modulation (Mills & O’Neill, 2014).
Biochemical and Biotechnological Applications
- Bio-Based Chemical Production: Succinate is an important building block in biorefineries. Metabolic engineering strategies have been employed to enhance succinate production in microorganisms, which could be extrapolated to this compound for biotechnological applications (Ahn, Jang, & Lee, 2016).
Safety and Hazards
When handling Diisopentyl succinate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
Diisopentyl succinate is a derivative of succinic acid . Succinic acid is known to interact with the succinate receptor 1 (SUCNR1) . SUCNR1 is a G-protein-coupled receptor that is involved in various physiological processes, including regulation of blood pressure and inflammation . Therefore, it is plausible that this compound may also interact with SUCNR1 or similar targets.
Mode of Action
For instance, succinic acid has been shown to act as a signaling molecule, influencing cellular responses to stress and inflammation .
Biochemical Pathways
Succinic acid, from which this compound is derived, is a key intermediate in the tricarboxylic acid (TCA) cycle . The TCA cycle is a crucial metabolic pathway involved in the production of energy in cells. Succinic acid is also involved in the succinate pathway, which is a major biochemical pathway for propionate production . It is possible that this compound may also influence these pathways, although specific studies are needed to confirm this.
Result of Action
Succinic acid, the parent compound, has been shown to have various effects, including modulation of immune cell function and potential protective effects against inflammation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of a compound . .
properties
IUPAC Name |
bis(3-methylbutyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITLQDOBPXWZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231370 | |
| Record name | Diisopentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
818-04-2 | |
| Record name | Diisoamyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopentyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopentyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopentyl succinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32GYA74XJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B1581709.png)












